
2-Methylpropyl prop-2-enoate;octadecyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropyl prop-2-enoate and octadecyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are often used in the synthesis of polymers and copolymers due to their reactive vinyl groups. The molecular formula for 2-Methylpropyl prop-2-enoate is C7H12O2, and for octadecyl 2-methylprop-2-enoate, it is C22H42O2. These compounds are known for their applications in various industrial processes, including the production of adhesives, coatings, and plastics.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylpropyl prop-2-enoate: can be synthesized through the esterification of 2-methylpropyl alcohol with prop-2-enoic acid. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Octadecyl 2-methylprop-2-enoate: is synthesized by the esterification of octadecyl alcohol with 2-methylprop-2-enoic acid. This reaction also uses an acid catalyst and is performed under similar reflux conditions.
Industrial Production Methods
In industrial settings, these esterification reactions are scaled up using continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reactions are conducted at elevated temperatures to accelerate the process. The products are then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Oxidation: : Both compounds can undergo oxidation reactions, typically resulting in the formation of carboxylic acids. For example, 2-Methylpropyl prop-2-enoate can be oxidized to produce 2-methylpropanoic acid.
Reduction: : Reduction of these esters can lead to the formation of the corresponding alcohols. For instance, octadecyl 2-methylprop-2-enoate can be reduced to octadecyl alcohol.
Substitution: : These compounds can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Carboxylic acids (e.g., 2-methylpropanoic acid).
Reduction: Alcohols (e.g., octadecyl alcohol).
Substitution: Amides or thioesters, depending on the nucleophile used.
科学的研究の応用
2-Methylpropyl prop-2-enoate and octadecyl 2-methylprop-2-enoate have diverse applications in scientific research:
Chemistry: These compounds are used as monomers in the synthesis of polymers and copolymers. They are also employed in the study of esterification and polymerization reactions.
Biology: In biological research, these esters are used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Medicine: These compounds are explored for their potential in drug delivery systems due to their ability to form biocompatible and biodegradable polymers.
Industry: They are widely used in the production of adhesives, coatings, and plasticizers. Their ability to form flexible and durable polymers makes them valuable in various industrial applications.
作用機序
The mechanism of action for these compounds primarily involves their ability to undergo polymerization reactions. The vinyl groups in 2-Methylpropyl prop-2-enoate and octadecyl 2-methylprop-2-enoate can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then interact with various molecular targets, depending on their functional groups and the specific application.
類似化合物との比較
Similar Compounds
- Methyl 2-methylprop-2-enoate
- Ethyl 2-methylprop-2-enoate
- Butyl 2-methylprop-2-enoate
Comparison
- Methyl 2-methylprop-2-enoate : This compound has a shorter alkyl chain compared to 2-Methylpropyl prop-2-enoate, resulting in different physical properties such as boiling point and solubility.
- Ethyl 2-methylprop-2-enoate : Similar to methyl 2-methylprop-2-enoate, but with a slightly longer alkyl chain, leading to intermediate properties.
- Butyl 2-methylprop-2-enoate : This compound has a longer alkyl chain than 2-Methylpropyl prop-2-enoate, which affects its hydrophobicity and melting point.
Uniqueness: : 2-Methylpropyl prop-2-enoate and octadecyl 2-methylprop-2-enoate are unique due to their specific alkyl chain lengths, which impart distinct physical and chemical properties. Octadecyl 2-methylprop-2-enoate, with its long alkyl chain, is particularly valuable in applications requiring hydrophobicity and flexibility.
特性
CAS番号 |
56486-59-0 |
|---|---|
分子式 |
C29H54O4 |
分子量 |
466.7 g/mol |
IUPAC名 |
2-methylpropyl prop-2-enoate;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C7H12O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-7(8)9-5-6(2)3/h2,4-20H2,1,3H3;4,6H,1,5H2,2-3H3 |
InChIキー |
NPIWOTLSCLQVGQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(C)COC(=O)C=C |
関連するCAS |
56486-59-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



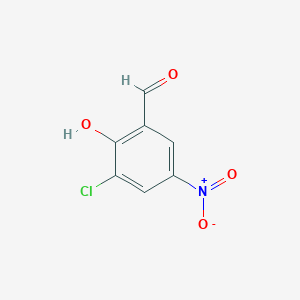
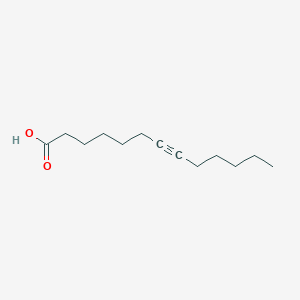
![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)
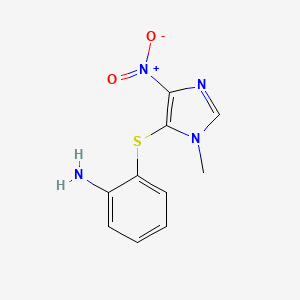
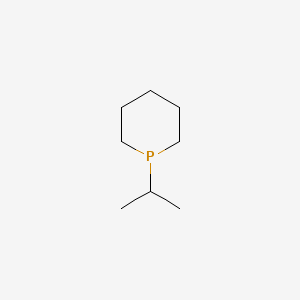
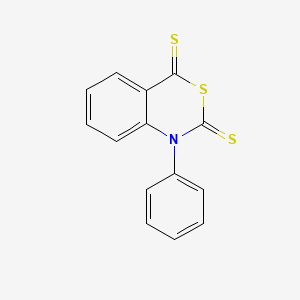



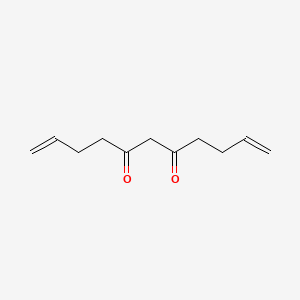
![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)


